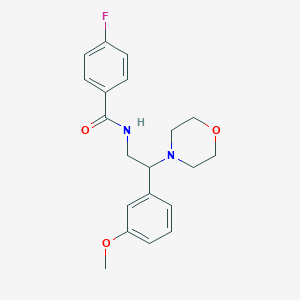

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3/c1-25-18-4-2-3-16(13-18)19(23-9-11-26-12-10-23)14-22-20(24)15-5-7-17(21)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPLTVQEPGNBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves a multi-step process. One common route starts with the preparation of the intermediate 3-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is reacted with 4-fluoroaniline to form the amide intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with morpholine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)benzamide.

Reduction: Formation of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The interaction with molecular targets such as receptors or enzymes could modulate cellular pathways related to tumor growth.

- Antimicrobial Properties : Research suggests that the compound may possess antimicrobial activity, making it a candidate for further development in treating infections. The mechanism of action likely involves disruption of bacterial cell functions .

Organic Synthesis

In the realm of organic synthesis, 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide serves as an essential building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, enabling researchers to explore new derivatives with potentially enhanced biological activities .

Pharmaceutical Development

The compound is being explored as a lead candidate for developing new pharmaceuticals targeting specific diseases. Its unique structure may provide insights into designing drugs with improved efficacy and reduced side effects. Ongoing studies are focused on optimizing its pharmacokinetic and pharmacodynamic properties to enhance therapeutic outcomes .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent. Further investigations are required to elucidate the precise mechanisms involved.

Case Study 2: Antimicrobial Research

Another research effort focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it inhibited bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis Table

Biological Activity

4-Fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound notable for its diverse biological activities. Its structure features a fluorine atom, a methoxyphenyl group, and a morpholinoethyl group attached to a benzamide core, which contributes to its interactions with various biological targets. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C18H20FN2O3

- Molecular Weight : 334.36 g/mol

- CAS Number : 941940-44-9

Synthesis

The synthesis of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves:

- Preparation of 3-methoxyphenylacetic acid.

- Conversion to the corresponding acid chloride using thionyl chloride.

- Reaction with 4-fluoroaniline to form the amide intermediate.

- Nucleophilic substitution with morpholine to yield the final product.

The compound acts as an inhibitor or modulator of specific enzymes or receptors, influencing cellular signaling pathways. The precise molecular targets include:

- Cholinesterases : It has been shown to inhibit both acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmitter regulation .

- Kinases : Potential interactions with phosphatidylinositol 4-kinase IIIβ have been suggested, linking it to cellular lipid metabolism and viral pathogenesis .

Therapeutic Potential

Research indicates several therapeutic applications:

- Anti-inflammatory : The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, although specific mechanisms remain under investigation.

- Antitubercular Activity : In vivo studies have explored its effectiveness against Mycobacterium tuberculosis, indicating that structural modifications can enhance potency and metabolic stability .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound show varying degrees of inhibition against cholinesterases, with some exhibiting IC50 values comparable to established inhibitors like tacrine .

In Vivo Efficacy

A notable study involved administering the compound to BALB/c mice infected with M. tuberculosis. Results indicated significant reductions in bacterial loads in treated groups compared to controls, particularly at higher doses (100 mg/kg) where reductions exceeded detection limits .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Coupling Reactions : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation .

Nucleophilic Substitution : Introduce morpholino and methoxyphenyl groups via SN2 reactions, requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .

Purification : Chromatography (silica gel or HPLC) and recrystallization to achieve >95% purity .

- Key Parameters : Temperature (-50°C for coupling reactions to minimize side products ), stoichiometric ratios (1:1.2 for amine:acid), and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

- NMR : ¹H-NMR for morpholino protons (δ 3.5–4.0 ppm) and ¹⁹F-NMR for fluorine environments .

- Mass Spectrometry : ESI-MS to confirm molecular weight and fragmentation patterns .

Q. How do solvent polarity and pH influence the compound’s fluorescence properties?

- Methodological Answer :

- Solvent Effects : Higher fluorescence intensity in non-polar solvents (e.g., dichloromethane) due to reduced quenching .

- pH Dependence : Optimal fluorescence at pH 5 (ex/em: 340/380 nm), with quenching observed at alkaline pH due to deprotonation of the benzamide group .

- Temperature Stability : Maintain fluorescence stability at 25°C; avoid >40°C to prevent thermal degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodological Answer :

- Substituent Modifications :

- Fluorine Position : Para-fluoro (current structure) vs. ortho-fluoro analogs (e.g., 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide) to compare receptor binding .

- Morpholino Replacement : Test piperazine or thiomorpholine derivatives to alter lipophilicity and metabolic stability .

- Assays : Use kinase inhibition assays (e.g., EGFR or PI3K) and molecular docking to predict binding affinities .

Q. What strategies resolve contradictions in reported fluorescence or bioactivity data across studies?

- Methodological Answer :

- Parameter Standardization : Ensure consistent pH (5.0 ± 0.2), solvent (HPLC-grade), and excitation wavelengths (340 nm) .

- Control Experiments : Include positive controls (e.g., known fluorophores) and validate bioactivity in multiple cell lines (e.g., HeLa vs. MCF-7) .

- Statistical Analysis : Apply ANOVA or multivariate regression to identify outliers in datasets .

Q. Which advanced techniques can elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

- Metabolomics : Track metabolic stability using liver microsomes and LC-MS/MS .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final amidation step?

- Solutions :

- Activation Reagents : Replace DCC with EDCI/HOBt for less side-product formation .

- Solvent Optimization : Use DCM/THF mixtures (3:1) to improve solubility .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) and enhance yields by 15–20% .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (∼2.8), bioavailability (∼70%), and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier permeability using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.